molecular formula C21H23NO4 B557374 Fmoc-L-tert-leucine CAS No. 132684-60-7

Fmoc-L-tert-leucine

Cat. No. B557374
M. Wt: 353.4 g/mol
InChI Key: VZOHGJIGTNUNNC-GOSISDBHSA-N
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Description

Fmoc-L-tert-leucine, also known as Fmoc-Tle-OH, is a versatile reactant used in various fields . It has been used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer . The molecular formula of Fmoc-L-tert-leucine is C21H23NO4 .


Synthesis Analysis

The 9-Fluorenylmethoxycarbonyl (Fmoc) strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The chemical formation of the peptide bond has long fascinated and challenged organic chemists. It requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group .


Molecular Structure Analysis

The empirical formula of Fmoc-L-tert-leucine is C21H23NO4 . The molecular weight is 353.41 .


Chemical Reactions Analysis

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .


Physical And Chemical Properties Analysis

Fmoc-L-tert-leucine has a melting point of 124-127°C and a predicted boiling point of 554.1±33.0 °C . The predicted density is 1.209±0.06 g/cm3 . It is soluble in DMSO (≥ 35.3mg/mL) and EtOH (≥ 49.6 mg/mL) .

Scientific Research Applications

  • Rocchi et al. (2001) studied Fmoc-L-Leucine as a unique ligand for the PPARgamma receptor. This ligand has a distinctive interaction with the receptor, differing from other nuclear receptor ligands, and it demonstrates specific pharmacological properties. Fmoc-L-Leucine was found to improve insulin sensitivity in various mouse models while showing lower adipogenic activity, suggesting its potential as a selective PPARgamma modulator for certain signaling pathways (Rocchi et al., 2001).

  • Temperini et al. (2020) described a synthesis strategy for protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) using Fmoc-L-Leucine. This process involves reductive amination and oxidation steps, demonstrating the utility of Fmoc-L-Leucine in the synthesis of non-proteinogenic amino acids (Temperini et al., 2020).

  • Keeler et al. (2017) employed 17O magic-angle spinning (MAS) NMR spectroscopy to study the structure of Fmoc-protected amino acids, including Fmoc-L-leucine. This study underscores the role of Fmoc-L-leucine in structural biology, particularly in understanding the atomic-scale structure of biological systems (Keeler et al., 2017).

  • Siciliano et al. (2012) developed a "one-pot" synthesis method for N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones using Fmoc-L-Leucine. This method is notable for its compatibility with various protecting groups and its preservation of the chirality of the starting α-amino acids, demonstrating the synthetic versatility of Fmoc-L-Leucine (Siciliano et al., 2012).

  • Deboves et al. (2001) highlighted the use of Fmoc-L-leucine in the synthesis of substituted phenylalanines and 4-oxoamino acids. This study showcases the application of Fmoc-L-leucine in peptide synthesis, particularly in the production of Fmoc-protected amino acids suitable for automated solid-phase peptide synthesis (Deboves et al., 2001).

Safety And Hazards

Fmoc-L-tert-leucine may be harmful if inhaled and may cause respiratory tract irritation . It may also be harmful if swallowed . Contact with skin, eyes, or clothing should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHGJIGTNUNNC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359658
Record name Fmoc-L-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-tert-leucine

CAS RN

132684-60-7
Record name Fmoc-L-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Yang, TR Wu, Y Li, BB Wu, RX Jin, DD Hu, YB Li… - Chemical …, 2021 - pubs.rsc.org
A novel method by a one-step introduction of axial chirality and sterically hindered group has been developed for facile synthesis of axially chiral styrene-type carboxylic acids. With the …
Number of citations: 49 pubs.rsc.org
K Jenssen, K Sewald, N Sewald - Bioconjugate chemistry, 2004 - ACS Publications
… Fmoc-l-tert-leucine (89 mg, 0.25 mmol) was dissolved together with TBTU (85 mg, 0.25 mmol) in DMF (350 μL) and added to the washed resin (two times with DMF), followed by DIPEA (…
Number of citations: 41 pubs.acs.org
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org
K Hulce - 2021 - search.proquest.com
… The reaction mixture was drained, a fresh solution of HBTU, Fmoc-L-tert-Leucine and N- methylmorpholine in DMF was prepared and added to the resin then shaken for 1 h. The …
Number of citations: 2 search.proquest.com
J Hosfelt, A Richards, M Zheng, C Adura, B Nelson… - Cell Chemical …, 2022 - cell.com
DnaK is the bacterial homolog of Hsp70, an ATP-dependent chaperone that helps cofactor proteins to catalyze nascent protein folding and salvage misfolded proteins. In the pathogen …
Number of citations: 10 www.cell.com

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